2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by the presence of three chlorine atoms and a trifluoromethyl group attached to the phenyl ring, making it a highly substituted pyrimidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,4,5-trichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group and chlorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethoxy)benzoyl)amino]benzoic acid
- 2,4,6-Trichlorophenyl isocyanate
Uniqueness
2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of trifluoromethyl and trichlorophenyl groups enhances its stability, lipophilicity, and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H4Cl3F3N2 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl3F3N2/c12-7-2-9(14)8(13)1-6(7)10-18-3-5(4-19-10)11(15,16)17/h1-4H |
InChI Key |
HMEFGIYITOHRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.